molecular formula C6H3Cl2FN2O B13439809 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone

Cat. No.: B13439809
M. Wt: 209.00 g/mol
InChI Key: HFGHZOIATGGJQW-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone is a chemical compound with the molecular formula C6H3Cl2FN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone typically involves the chlorination and fluorination of pyrimidine derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern on the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, reduction may produce pyrimidine alcohols, and substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may interfere with DNA synthesis or protein function, thereby exerting its antimicrobial or anticancer activity.

Comparison with Similar Compounds

1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone can be compared with other similar compounds, such as:

  • 1-(2,4-Dichloropyrimidin-5-yl)ethanone
  • 1-(5,6-Dichloro-4-pyrimidinyl)ethanone
  • 1-(2,4-Dichloro-5-fluoropyrimidin-6-yl)ethanone

These compounds share structural similarities but differ in their substitution patterns and functional groups, which can influence their chemical reactivity and biological activity

Biological Activity

1-(2,6-Dichloro-5-fluoro-4-pyrimidinyl)ethanone (CAS Number: 1289559-65-4) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, which significantly influences its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H3Cl2FN2O. The compound features a pyrimidine ring with two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 5 position, contributing to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC6H3Cl2FN2O
CAS Number1289559-65-4
Molecular Weight201.01 g/mol

Antimicrobial Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited an inhibitory concentration (IC50) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Anticancer Properties

Pyrimidine derivatives are also explored for their anticancer activities. The structural modifications in compounds like this compound may enhance their efficacy against cancer cell lines.

Research Findings: Cytotoxicity Assays

In cytotoxicity assays against leukemia L-1210 cells, it was observed that compounds with similar structures to this compound displayed varying degrees of inhibition. The IC50 values indicated moderate activity, suggesting that further structural optimization could improve efficacy .

The biological activity of this compound is believed to be mediated through the inhibition of key enzymes involved in cellular processes. For instance, its interaction with dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management, has been highlighted in recent studies.

DPP-IV Inhibition

The compound's ability to inhibit DPP-IV could contribute to its potential use in managing type 2 diabetes mellitus by prolonging the action of incretin hormones . Docking studies have shown favorable interactions between the compound and the active site of DPP-IV, suggesting a promising avenue for therapeutic development.

Safety and Toxicity Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low acute toxicity in animal models at doses up to 2000 mg/kg . However, further long-term studies are necessary to fully elucidate its safety profile.

Properties

IUPAC Name

1-(2,6-dichloro-5-fluoropyrimidin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FN2O/c1-2(12)4-3(9)5(7)11-6(8)10-4/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGHZOIATGGJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=NC(=N1)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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